molecular formula C13H14N2O2 B6123833 2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide

2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B6123833
M. Wt: 230.26 g/mol
InChI Key: SEHAUHNRORTVDY-UHFFFAOYSA-N
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Description

2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide: shares structural similarities with other oxazole derivatives such as:

Uniqueness

    This compound: is unique due to the presence of both a methyl group and a phenylethyl group attached to the oxazole ring.

Properties

IUPAC Name

2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(11-6-4-3-5-7-11)14-13(16)12-8-17-10(2)15-12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHAUHNRORTVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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